molecular formula C22H24N2O5 B2635539 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide CAS No. 851403-49-1

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide

Cat. No.: B2635539
CAS No.: 851403-49-1
M. Wt: 396.443
InChI Key: UDVHEBPPDHBEAW-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Scientific Research Applications

Quinoline and Quinoxaline in Drug Discovery and Material Science

Biological Activities of Quinoline Alkaloids

Quinoline and quinazoline alkaloids are two important classes of N-based heterocyclic compounds that have garnered significant attention due to their diverse bioactivities. These compounds, along with their modified analogs, have shown a range of biological activities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, and anti-inflammatory effects. Notably, quinine and camptothecin are among the most renowned quinoline alkaloids for their antimalarial and anticancer properties, respectively, leading to advancements in drug development in these areas (Shang et al., 2018).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have been extensively utilized as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. The incorporation of polar substituents enhances their adsorption and efficacy as corrosion inhibitors, highlighting their industrial significance beyond pharmaceutical applications (Verma et al., 2020).

Photocatalytic Degradation of Pollutants

Quinoline and its derivatives are also involved in the photocatalytic degradation of pollutants in water. Studies have shown that quinoline can be degraded by photocatalysis, which not only illustrates the compound's potential in environmental remediation but also sheds light on the complexity of its photocatalytic degradation pathways. This underscores the versatility of quinoline derivatives in addressing environmental concerns alongside their biological significance (Pichat, 1997).

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-29-18-8-6-5-7-15(18)22(26)23-12-11-14-13-16-17(27-2)9-10-19(28-3)20(16)24-21(14)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVHEBPPDHBEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.